5'-核苷酸二钠

描述

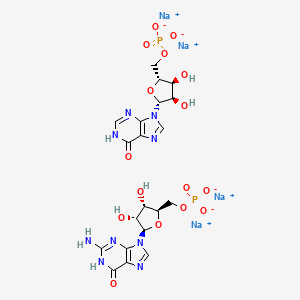

Disodium 5’-ribonucleotides, also known as I+G or E number E635, is a flavor enhancer which works synergistically with glutamates in creating the taste of umami . It is a mixture of disodium inosinate (IMP) and disodium guanylate (GMP) and is often used where a food already contains natural glutamates (as in meat extract) or added monosodium glutamate (MSG) .

科学研究应用

结晶技术

5'-核苷酸二钠(由5'-肌苷二钠和5'-鸟苷二钠组成)的结晶过程已得到研究。已经开发出改进的技术,利用乙醇作为结晶溶剂。条件的优化,包括使用种子晶体,提高了结晶率、产品纯度和堆积密度。精制后的产品达到99.54%的纯度和0.54 g/cm³的堆积密度,符合国际市场标准 (任洪发,2011)。

增味

研究探索了5'-核苷酸二钠衍生物的协同味觉效应。当这些衍生物与常见的增味剂谷氨酸钠(MSG)结合时,发现它们能显著增强风味。这些衍生物在增味方面的效果比5'-肌苷二钠高出八倍,展示了它们在食品工业中的潜力 (S. 山口等人,1968)。

用于工业的酶固定化

5'-核苷酸二钠在酶固定化过程中发挥作用。一项研究集中于利用戊二醛作为偶联剂,将大麦根中的5'-磷酸二酯酶固定到活化硅藻土上。这一过程对于生产增味剂和药品等高价值产品具有重要意义。固定化的酶系统允许从RNA中选择性地切割5'-核苷酸,简化了纯化过程并提高了产量 (J. 塞拉特等人,1992)。

生物学和基因组学研究

5'-核苷酸二钠已用于追踪真核生物中的复制酶学的研究中,特别是在DNA中核苷酸掺入的定位中。这一过程对于理解DNA复制和修复的机制至关重要。该研究利用了一种新方法,水解末端测序(HydEn-seq),来绘制酵母基因组中的核苷酸,提供了真核细胞复制过程的见解,并在研究其他生物体的复制酶学中具有潜在应用 (A. 克劳森等人,2014)。

酿造工业中的废物利用

一项研究探索了利用废弃啤酒酵母和大麦芽根生产5'-核苷酸,展示了一种管理啤酒厂废物的可持续方法。在生产5'-核苷酸等高价值化合物中使用这些副产品为酿造业提供了一种有前景的策略,有助于减少废物和提高经济效益 (爱德森·马塞利诺·阿尔维斯等人,2020)。

分析和质量控制应用

使用紫外分光光度法研究了谷氨酸钠等产品中5'-核苷酸二钠含量的测定。该方法为食品工业中的质量控制提供了一种简单、快速、方便的方法,确保准确测量5'-核苷酸二钠浓度 (徐伟等人,2010)。

作用机制

Target of Action

Disodium 5’-ribonucleotide is a flavor enhancer that primarily targets the taste receptors in our tongue . It is synergistic with glutamates in creating the taste of umami . The compound is a mixture of disodium inosinate (IMP) and disodium guanylate (GMP) and is often used where a food already contains natural glutamates or added monosodium glutamate (MSG) .

Mode of Action

Disodium 5’-ribonucleotide interacts with the taste receptors on the tongue to enhance the perception of umami, a savory taste . It works synergistically with glutamates, a type of amino acid that is also a flavor enhancer . This synergy means that when disodium 5’-ribonucleotide and glutamates are combined, the resulting umami flavor is stronger than what either compound could produce on its own .

Biochemical Pathways

Disodium 5’-ribonucleotide is involved in the taste perception pathway. When consumed, it interacts with the taste receptors on the tongue, enhancing the umami flavor . This compound is a part of the ribonucleotide family, which are the building blocks of RNA and are involved in multiple cellular processes that maintain cell growth and metabolism .

Pharmacokinetics

The safety of disodium 5’-ribonucleotide has been evaluated by various food safety authorities, and it has been found to be safe for consumption .

Result of Action

The primary result of the action of disodium 5’-ribonucleotide is the enhancement of the umami flavor in food. By interacting with taste receptors on the tongue, it amplifies the savory taste that is characteristic of umami . This can make food more appetizing and enjoyable to eat.

Action Environment

The action of disodium 5’-ribonucleotide can be influenced by various environmental factors. For example, the presence of other flavor enhancers, such as monosodium glutamate (MSG), can enhance its effect . Additionally, the pH, temperature, and other properties of the food it is added to can also impact its efficacy and stability .

属性

IUPAC Name |

tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P.C10H13N4O8P.4Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;;/q;;4*+1/p-4/t3-,5-,6-,9-;4-,6-,7-,10-;;;;/m11..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLJNOHNHRBUBC-SIHAWKHTSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N9Na4O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

799.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, white or nearly white crystals or powder | |

| Record name | DISODIUM 5'-RIBONUCLEOTIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Soluble in water, sparingly soluble in ethanol practically insoluble in ether | |

| Record name | DISODIUM 5'-RIBONUCLEOTIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Product Name |

Disodium 5'-ribonucleotide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

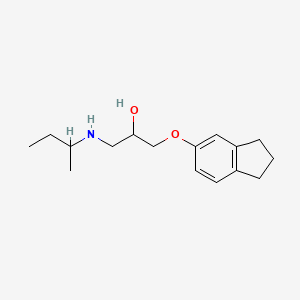

![Butanoic acid, 4-[(phenoxyacetyl)amino]-](/img/structure/B1660573.png)